(5-Amino-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-Amino-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing (5-Amino-[1,1’-biphenyl]-3-yl)methanol involves the nucleophilic aromatic substitution of a halogenated biphenyl compound with an amino alcohol under basic conditions.
Reductive Amination: Another approach is the reductive amination of a biphenyl aldehyde with an amino alcohol in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of (5-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Biphenyl ketones or aldehydes.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism by which (5-Amino-[1,1’-biphenyl]-3-yl)methanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can influence enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
- (5-Amino-[1,1’-biphenyl]-2-yl)methanol
- (5-Amino-[1,1’-biphenyl]-4-yl)methanol
- (5-Amino-[1,1’-biphenyl]-3-yl)ethanol
Uniqueness:
- Structural Differences: The position of the amino and hydroxyl groups in (5-Amino-[1,1’-biphenyl]-3-yl)methanol provides unique reactivity and interaction profiles compared to its analogs .
- Reactivity: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications that are not as readily achievable with similar compounds .
This detailed article provides a comprehensive overview of (5-Amino-[1,1’-biphenyl]-3-yl)methanol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-amino-5-phenylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLYNVOSGVKLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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